molecular formula C14H16N2O5 B030422 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid CAS No. 132788-56-8

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

Cat. No.: B030422
CAS No.: 132788-56-8
M. Wt: 292.29 g/mol
InChI Key: ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline with a suitable propionic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and potentially therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline: Shares the quinoxaline core but lacks the propionic acid moiety.

    4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Similar structure but different functional groups.

Uniqueness

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563440
Record name 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132788-56-8
Record name 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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